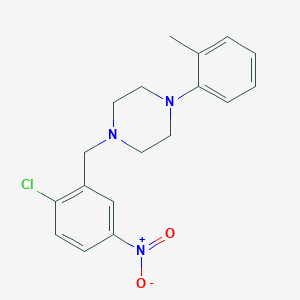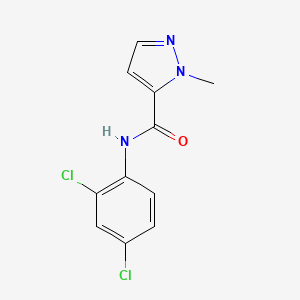
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a selective cannabinoid CB2 receptor agonist. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide binds selectively to the CB2 receptor, which is predominantly expressed in immune cells. The activation of CB2 receptors by N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. It also reduces pain sensitivity by modulating the release of neurotransmitters in the spinal cord. In cancer, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increases the production of anti-inflammatory cytokines such as IL-10. It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In cancer, the compound inhibits angiogenesis and metastasis by reducing the expression of VEGF and MMPs. In neurodegenerative disorders, the compound reduces neuroinflammation and oxidative stress, which are the major contributors to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the CB2 receptor, its potent anti-inflammatory and analgesic effects, and its potential therapeutic applications in various diseases. However, the limitations of using the compound include its poor solubility in water, which makes it difficult to administer in vivo, and its potential off-target effects on other receptors.
Zukünftige Richtungen
The future directions for the research on N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the development of more potent and selective CB2 receptor agonists, the optimization of the synthesis method to obtain higher yields and purity of the compound, and the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. The compound can also be used as a tool to study the role of the CB2 receptor in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. The hydrazone is then reacted with methyl hydrazine to form N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, neuropathic pain, cancer, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in neuropathic pain models. In cancer, N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQGSUCMJZBZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5672879.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[4-(2-thienyl)butanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5672886.png)
![2-benzyl-9-(N-methylglycyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5672893.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5672894.png)
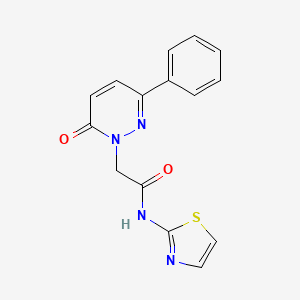
![5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5672909.png)
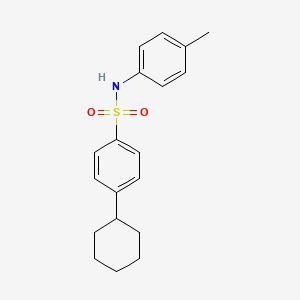
![N-[rel-(3R,4S)-4-isopropyl-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5672919.png)
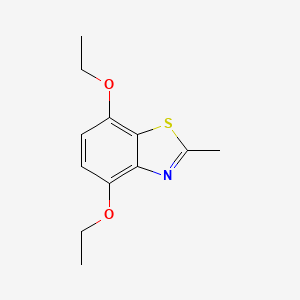
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide hydrochloride](/img/structure/B5672933.png)
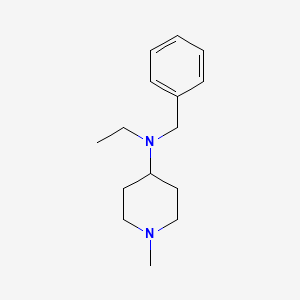
![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

